molecular formula C6H6F3N B2559931 (1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile CAS No. 2470280-34-1

(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile

Cat. No. B2559931
CAS RN: 2470280-34-1
M. Wt: 149.116
InChI Key: ZUMNYZFZORVRAO-CRCLSJGQSA-N
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Description

“(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile” is a chemical compound with the CAS Number: 2581763-03-1 . It has a molecular weight of 149.12 . The IUPAC name for this compound is (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carbonitrile .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H6F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-2H2/t4-,5+/m0/s1 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Cycloaddition Reactions and Structural Analysis

One study explored the cycloaddition reactions of 1,2-bis(trifluoromethyl)ethene-1,2-dicarbonitrile and vinyl ethers, leading to the formation of cyclobutanes and bis-adduct derivatives. These cyclobutanes were resistant to further reactions with vinyl ether, indicating competing pathways involving intermediate l,4-zwitterions. The structures of the bis-adducts, which are derivatives of 1-azabicyclo[4.2.0]oct-5-ene, were confirmed through X-ray analyses and 19F-NMR spectra (Desmaison, Huisgen, & Nöth, 2012).

Formation and Characterization of Cyclobutane Derivatives

Another research focused on the direct cyclobutylation of 1,6-dihydroazulene, producing spiro hydrocarbons and cations. These cations, upon reaction with pyrrolidine, yielded adducts demonstrating the distinctive chemical behavior of cyclobutane derivatives compared to their three-membered ring homologs (Oda, Sakamoto, Miyatake, & Kuroda, 1999).

Dehydrogenated Intermolecular Cyclization

A study reported the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane via dehydrogenated intermolecular cyclization of 4-vinyl-1-methylpyridinium bromide, indicating potential pathways for creating complex organic molecules (Muramatsu, Toyota, & Satou, 2009).

Boron-Containing Heterocycles Synthesis

Research into boron-containing heterocycles synthesis showed the reaction of a four-membered borete with carbon, silicon, and gallium donor ligands. This resulted in the formation of both fused and spiro-type boracycles, highlighting the versatility of cyclobutanes in synthesizing complex heterocyclic structures (Güven, Denker, Dolati, Wullschläger, Trzaskowski, & Frank, 2022).

Novel Acceptors for Donor–Acceptor Chromophores

The rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties was studied as an approach to creating novel acceptors for donor–acceptor chromophores. This process involved elongation of the carbon chain and introduction of the cyano group carbon atom to the carbon skeleton, offering new pathways for the synthesis of structurally diverse chromophores (Belikov, Fedoseev, Ershov, Ievlev, & Tafeenko, 2016).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .

properties

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-2H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMNYZFZORVRAO-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile

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